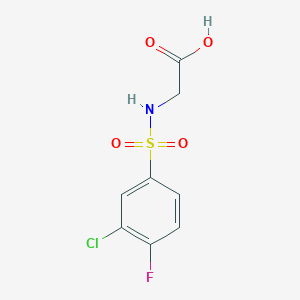

((3-Chloro-4-fluorophenyl)sulfonyl)glycine

CAS No.: 613657-33-3

Cat. No.: VC7478507

Molecular Formula: C8H7ClFNO4S

Molecular Weight: 267.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 613657-33-3 |

|---|---|

| Molecular Formula | C8H7ClFNO4S |

| Molecular Weight | 267.66 |

| IUPAC Name | 2-[(3-chloro-4-fluorophenyl)sulfonylamino]acetic acid |

| Standard InChI | InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |

| Standard InChI Key | RCRPLYVUYSMZDL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

((3-Chloro-4-fluorophenyl)sulfonyl)glycine comprises a glycine moiety linked via a sulfonyl group to a 3-chloro-4-fluorophenyl ring. Key structural attributes include:

-

Sulfonamide backbone: The group facilitates hydrogen bonding and interactions with biological targets such as enzymes .

-

Halogen substituents: The chloro and fluoro groups at the phenyl ring’s 3- and 4-positions enhance electron-withdrawing effects, influencing reactivity and stability .

-

Carboxylic acid terminus: The glycine-derived group enables solubility adjustments and salt formation .

Table 1: Molecular Properties of ((3-Chloro-4-fluorophenyl)sulfonyl)glycine

| Property | Value |

|---|---|

| IUPAC Name | 2-[(3-Chloro-4-fluorophenyl)sulfonylamino]acetic acid |

| SMILES | |

| InChI Key | RCRPLYVUYSMZDL-UHFFFAOYSA-N |

| Molecular Weight (g/mol) | 267.66 |

| Storage Conditions | 2–8°C (stable in dry, inert atmospheres) |

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under refrigerated conditions but is sensitive to prolonged exposure to light or moisture . Solubility data remain unreported in public literature, though its carboxylic acid group suggests partial solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Spectroscopic Data

-

NMR: Predicted signals include a singlet for the sulfonyl group () and aromatic protons () .

-

Mass Spectrometry: The molecular ion peak at aligns with its molecular weight, with fragmentation patterns dominated by cleavage at the sulfonamide bond .

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols are proprietary, analogous sulfonamide syntheses suggest a multi-step process:

-

Sulfonation: Reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with glycine in alkaline conditions.

-

Purification: Crystallization or chromatography to isolate the product .

Table 2: Key Intermediates and Reagents

| Step | Reagent | Role |

|---|---|---|

| 1 | 3-Chloro-4-fluorobenzenesulfonyl chloride | Sulfonating agent |

| 2 | Glycine | Nucleophile for sulfonamide formation |

| 3 | Sodium bicarbonate | Base for deprotonation |

Industrial-scale production remains limited, with suppliers like Ambeed and SciSupplies offering small quantities (2.5g–10g) at premium prices .

Applications in Biochemical Research

Enzyme Inhibition Studies

Sulfonamides are renowned for inhibiting carbonic anhydrases and other metalloenzymes. While direct studies on ((3-Chloro-4-fluorophenyl)sulfonyl)glycine are sparse, its structural similarity to glycine transport inhibitors (e.g., NFPS) implies potential in modulating NMDA receptor co-agonist availability .

Prodrug Development

The carboxylic acid group allows derivatization into esters or amides, enhancing bioavailability. For example, methyl ester analogs could improve blood-brain barrier penetration for CNS-targeted therapies .

Comparative Analysis with Structural Analogs

((3-Chloro-4-fluorophenyl)sulfonyl)urea

This analog (CAS 151470615) replaces glycine with urea, increasing molecular weight to 252.65 g/mol. The urea moiety enhances hydrogen-bonding capacity, potentially improving target affinity .

Alanine Derivatives

Substituting glycine with alanine (e.g., CAS 1009505-66-1) introduces a methyl group, altering steric interactions and solubility profiles .

Research Gaps and Future Directions

-

Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic exploration.

-

Biological Screening: Broad-spectrum assays against enzyme libraries could reveal novel targets.

-

Formulation Studies: Nanoencapsulation or prodrug strategies may address solubility challenges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume